BMS-561392

Beschreibung

Structure

3D Structure

Eigenschaften

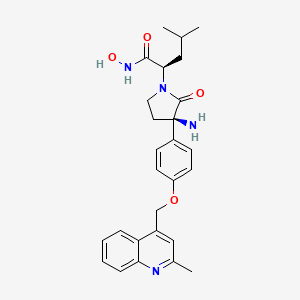

IUPAC Name |

(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNZBDLTUKCPGJ-SHQCIBLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611227-74-8 |

Source

|

| Record name | BMS-561392 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-561392 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of a TACE Inhibitor: A Technical Guide to the Discovery and Synthesis of BMS-561392

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, emerged from the laboratories of Bristol-Myers Squibb as a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a critical enzyme in the inflammatory cascade, responsible for the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a range of inflammatory diseases. The development of this compound was driven by the therapeutic potential of TACE inhibition in conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers in the field of drug discovery and development. While the compound showed promise in preclinical studies and early clinical trials, its development was ultimately halted due to mechanism-based liver toxicity, a cautionary tale in the development of TACE inhibitors.

Discovery and Rationale

The discovery of this compound was rooted in the well-established role of TNF-α in the pathophysiology of chronic inflammatory diseases. By targeting TACE, the aim was to reduce the production of soluble TNF-α and thereby ameliorate the inflammatory response. This compound was identified as a highly potent inhibitor of TACE with an in vitro IC50 value of 0.20 nM.[1] Furthermore, it demonstrated good selectivity for TACE over other matrix metalloproteinases (MMPs), a critical factor in minimizing off-target effects.

Quantitative Data Summary

A compilation of the key quantitative data for this compound is presented below, summarizing its in vitro potency, selectivity, and pharmacokinetic properties across different species.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. TACE |

| TACE (ADAM17) | 0.20 | - |

| MMP-1 (Collagenase-1) | >4949 | >24,745-fold |

| MMP-2 (Gelatinase-A) | 3333 | 16,665-fold |

| MMP-3 (Stromelysin-1) | 163 | 815-fold |

| MMP-8 (Collagenase-2) | 795 | 3,975-fold |

| MMP-9 (Gelatinase-B) | >2128 | >10,640-fold |

| MMP-13 (Collagenase-3) | 16083 | >80,415-fold |

Data sourced from a BioWorld article reporting on a Bristol-Myers Squibb presentation at an ACS meeting.

Table 2: Preclinical and Clinical Pharmacokinetics of this compound (DPC 333)

| Species | Route | Oral Bioavailability (%) | Terminal Half-life (h) | Systemic Clearance (L/h/kg) | Volume of Distribution (Vss, L/kg) |

| Rat | Oral | - | - | - | - |

| Dog | Oral | 43 | - | - | - |

| Chimpanzee | Oral | 17 | - | 0.4 | 0.6 |

| Human (Phase I) | Oral | - | 3 - 6 | - | - |

Pharmacokinetic data for DPC 333 (this compound) was reported in a 2007 publication in Drug Metabolism and Disposition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound features a key diastereoselective enolate amination to establish the crucial quaternary chiral center. The following is a representative protocol based on the process chemistry described in Organic Process Research & Development.

Note: This protocol is an interpretation of published literature and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Preparation of the Enolate Precursor

-

A detailed procedure for the synthesis of the starting material, the D-leucine-derived amide, would be outlined here, including reactants, stoichiometry, solvents, reaction times, and purification methods. Due to the lack of a publicly available step-by-step guide, a generalized description is provided. The synthesis begins with the protection of D-leucine, followed by coupling with a suitable precursor to form the amide that will undergo the key amination step.

Step 2: Diastereoselective Enolate Amination

-

To a solution of the D-leucine-derived amide in anhydrous tetrahydrofuran (B95107) (THF) at -70°C is added n-butyllithium (2.0 equivalents) to generate the lithium enolate.

-

Lithium chloride (6.0 equivalents) is added to the reaction mixture. The presence of LiCl was found to significantly improve the diastereoselectivity of the amination from 7:3 to 92:8.

-

A solution of 1-chloro-1-nitrosocyclopentane (as the aminating agent) in methyl tert-butyl ether (MTBE) is then added slowly to the enolate solution at -70°C.

-

The reaction is quenched with an aqueous solution of citric acid.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to yield the desired diastereomer with a diastereomeric ratio of >99:1.

Step 3: Subsequent Transformations and Final Product Formation

-

The aminated intermediate undergoes a series of transformations, including ozonolysis and reduction, to reveal the carboxylic acid and amino functionalities.

-

The final steps involve coupling with the appropriate side chain and deprotection to yield this compound. A detailed description of these steps, including reagents and conditions, would be included here.

TACE (ADAM17) Enzymatic Assay

The following is a general protocol for determining the inhibitory activity of compounds against TACE, based on commonly used fluorescence resonance energy transfer (FRET) assays.

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

-

Assay buffer (e.g., 25 mM Tris, pH 8.0, 10 µM ZnCl2, 0.005% Brij-35)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the recombinant human TACE enzyme.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the inhibition of the TACE/ADAM17 signaling pathway, which plays a pivotal role in inflammation.

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

The discovery and preclinical development of a TACE inhibitor like this compound typically follows a structured workflow.

Caption: A generalized workflow for the discovery and development of a TACE inhibitor.

Clinical Development and Discontinuation

This compound advanced into Phase II clinical trials for the treatment of rheumatoid arthritis.[2] However, the development program was ultimately discontinued. Reports indicated that the discontinuation was due to mechanism-based liver toxicity observed in patients.[1] This adverse effect has been a significant hurdle for the clinical development of several TACE inhibitors and is thought to be related to the inhibition of shedding of other TACE substrates that are important for maintaining cellular homeostasis.

Conclusion

The story of this compound encapsulates both the promise and the peril of targeting key enzymes in complex biological pathways. While demonstrating high potency and selectivity for TACE, its clinical development was halted by unforeseen toxicity. This technical guide provides a detailed account of the scientific journey of this compound, from its rational design and synthesis to its biological evaluation and eventual clinical outcome. The lessons learned from the development of this compound and other TACE inhibitors continue to inform the design of next-generation anti-inflammatory therapies with improved safety profiles. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

An In-depth Technical Guide to BMS-561392: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and selective inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] Developed by Bristol-Myers Squibb, this small molecule has been investigated for its therapeutic potential in diseases characterized by the overproduction of TNF-α, such as rheumatoid arthritis and inflammatory bowel disease.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and the signaling pathway associated with this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-[(3R)-3-amino-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide |

| Synonyms | DPC-333, BMS 561392, BMS561392 |

| CAS Number | 611227-74-8 |

| Molecular Formula | C₂₇H₃₂N₄O₄ |

| Molecular Weight | 476.57 g/mol |

| Solubility | Soluble in DMSO at 45 mg/mL (94.42 mM) |

Chemical Structure

The structural identifiers for this compound are provided below, offering a detailed representation of its molecular architecture.

| Identifier | Value |

| SMILES | CC(C)C--INVALID-LINK--NO)N1CC--INVALID-LINK--OCc3cc(C)nc4ccccc34)(C1=O)N |

| InChI | InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 |

| InChIKey | QVNZBDLTUKCPGJ-SHQCIBLASA-N |

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of TACE (ADAM17).[2] TACE is a metalloproteinase responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, biologically active 17-kDa form.[4][5] The released soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that lead to a pro-inflammatory response.[4][6] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the inflammatory signaling pathways.[6]

The following diagram illustrates the inhibition of the TNF-α signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively available in the public domain. The synthesis of this compound is generally described as a custom process.[7] However, a general methodology for assessing its biological activity as a TACE inhibitor can be outlined.

TACE Inhibition Assay (General Protocol)

The inhibitory activity of this compound on TACE can be evaluated using a fluorogenic assay. This type of assay is a common method for measuring the enzymatic activity of proteases.

Objective: To determine the in vitro inhibitory potency of this compound against TACE.

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate

-

This compound

-

Assay buffer

-

96-well microplates

-

Fluorometric plate reader

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to obtain a range of test concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture consists of the recombinant TACE enzyme, the fluorogenic substrate, and the assay buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. Control wells containing the enzyme and substrate without the inhibitor, as well as blank wells with only the substrate and buffer, are also included.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

-

Fluorescence Measurement: After incubation, the fluorescence intensity in each well is measured using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used. The cleavage of the substrate by TACE results in an increase in fluorescence.

-

Data Analysis: The percentage of TACE inhibition is calculated for each concentration of this compound by comparing the fluorescence signal in the presence of the inhibitor to that of the control. The IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This general protocol is based on standard enzymatic assay principles. For specific experimental details, it is recommended to consult literature where TACE inhibition by similar compounds is described.[8]

Conclusion

This compound is a well-characterized TACE inhibitor with significant potential for the treatment of inflammatory diseases. Its chemical properties and structure have been clearly defined, and its mechanism of action through the inhibition of TNF-α release is well understood. While detailed experimental protocols for its physicochemical characterization are not widely published, its biological activity can be reliably assessed using established in vitro methods. This guide provides a foundational understanding for researchers and professionals working on the development of novel anti-inflammatory therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to BMS-561392 (CAS Number: 611227-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[2] By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a central mediator in numerous inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Selectivity

This compound is a quinolinyl-substituted N-hydroxy-pyrrolidine-2-acetamide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 611227-74-8 |

| Molecular Formula | C₂₇H₃₂N₄O₄ |

| Molecular Weight | 476.57 g/mol |

| Synonyms | DPC-333, DPC333, BMS561392 |

This compound exhibits high selectivity for TACE over other related metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.[3]

Table 1: Selectivity Profile of this compound Against Various Metalloproteinases [3]

| Enzyme | IC₅₀ (nM) | Selectivity (fold vs. TACE) |

| TACE (in whole blood) | 0.02 | - |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 |

| MMP-2 (Gelatinase A) | 3,333 | 166,650 |

| MMP-3 (Stromelysin-1) | 163 | 8,150 |

| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 |

| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 |

| MMP-13 (Collagenase 3) | 16,083 | 804,150 |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of transmembrane pro-TNF-α, releasing the soluble, biologically active 17 kDa TNF-α cytokine. Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a cascade of downstream signaling events that contribute to inflammation, cell proliferation, and apoptosis. By blocking TACE, this compound prevents the release of soluble TNF-α, thereby attenuating these pro-inflammatory signals.

References

The Core Mechanism of BMS-561392: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] This enzyme plays a critical role in the proteolytic processing and release of a variety of cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[4][5] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key mediator of inflammation. This mechanism of action has positioned this compound as a compound of interest for the potential treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[2][3] Furthermore, its role in the processing of other TACE substrates, including the Amyloid Precursor Protein (APP) and Neuregulin-1 (NRG1), has opened avenues for its investigation in neurodegenerative and neurological disorders.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| TACE (ADAM17) | Enzyme Assay | 0.20 | [2] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | Measured Effect | IC50 (µM) | Reference |

| CHO cells expressing pro-TNFα | TNFα Secretion Inhibition | Inhibition of soluble TNFα release | 0.15 | [1][6] |

| CHO cells expressing APPwt | sAPPα Secretion Inhibition | Inhibition of soluble APPα release | 4.47 | [1] |

| CHO cells expressing APPswe | sAPPα Secretion Inhibition | Inhibition of soluble APPα release | 0.23 | [1] |

Table 3: Molecular Docking and Interaction Energies

| Parameter | Value (kcal/mol) | Method | Reference |

| CDocker Energy | -46.8811 | Molecular Docking | [4] |

| CDocker Interaction Energy | -84.7487 | Molecular Docking | [4] |

Core Signaling Pathways and Mechanism of Action

This compound exerts its primary effect through the direct inhibition of TACE (ADAM17), a membrane-bound metalloproteinase. This inhibition has significant downstream consequences on multiple signaling pathways.

Inhibition of TNF-α Signaling

The most well-characterized mechanism of action of this compound is the blockade of TNF-α production. TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form. By inhibiting TACE, this compound prevents this cleavage, leading to a reduction in circulating soluble TNF-α and subsequently dampening the inflammatory cascade mediated by this cytokine.

Caption: Inhibition of TNF-α processing by this compound.

Modulation of Amyloid Precursor Protein (APP) Processing

TACE also functions as an α-secretase, an enzyme that cleaves the Amyloid Precursor Protein (APP) within its amyloid-beta (Aβ) domain. This cleavage is part of the non-amyloidogenic pathway, which produces the soluble fragment sAPPα and precludes the formation of the neurotoxic Aβ peptides implicated in Alzheimer's disease. By inhibiting TACE, this compound reduces the production of sAPPα.[1] Interestingly, studies have shown that under normal conditions, this inhibition of the α-secretase pathway by this compound does not lead to a compensatory increase in Aβ production via the amyloidogenic pathway (β-secretase cleavage).[1][6]

Caption: Modulation of APP processing by this compound.

Impact on Neuregulin-1 (NRG1) Signaling

TACE is also involved in the processing of Neuregulin-1 (NRG1), a growth factor crucial for the development and function of the nervous system.[2] TACE-mediated cleavage of membrane-bound pro-NRG1 releases the soluble NRG1 ectodomain, which can then bind to and activate ErbB receptors on adjacent cells, initiating downstream signaling cascades involved in cell survival, proliferation, and differentiation.[7][8] Inhibition of TACE by this compound is predicted to reduce the shedding of NRG1, potentially modulating NRG1/ErbB signaling.

Caption: this compound's potential impact on Neuregulin-1 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

TACE Inhibition Assay (In Vitro)

-

Objective: To determine the direct inhibitory activity of this compound on purified TACE enzyme.

-

Principle: A fluorogenic peptide substrate for TACE is used. Cleavage of the substrate by TACE results in an increase in fluorescence. The ability of this compound to inhibit this fluorescence increase is measured.

-

Materials:

-

Recombinant human TACE enzyme.

-

Fluorogenic TACE substrate (e.g., a peptide containing a quenched fluorophore).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and detergents).

-

This compound at various concentrations.

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the TACE enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the enzyme and inhibitor for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 420 nm).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cellular TNF-α Secretion Assay

-

Objective: To assess the ability of this compound to inhibit the release of TNF-α from cells.

-

Principle: Cells that endogenously produce or are engineered to express pro-TNF-α are stimulated to induce TACE-mediated cleavage and release of soluble TNF-α. The amount of TNF-α in the cell culture supernatant is quantified in the presence and absence of this compound.

-

Materials:

-

A suitable cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing human pro-TNF-α, or macrophage-like cells (e.g., RAW 264.7) that can be stimulated to produce TNF-α.

-

Cell culture medium and supplements.

-

A stimulating agent, if required (e.g., lipopolysaccharide [LPS] for macrophages).

-

This compound at various concentrations.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for human or murine TNF-α.

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

If necessary, add a stimulating agent (e.g., LPS) to induce TNF-α production and release.

-

Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for TNF-α secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of soluble TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Plot the TNF-α concentrations against the this compound concentrations to determine the IC50 value for cellular TNF-α release.

-

APP Processing and sAPPα Secretion Assay

-

Objective: To determine the effect of this compound on the α-secretase processing of APP in a cellular context.

-

Principle: Cells expressing APP are treated with this compound. The level of the soluble N-terminal fragment of APP (sAPPα), a product of α-secretase (TACE) cleavage, in the cell culture medium is measured.

-

Materials:

-

CHO cells stably expressing human wild-type APP (APPwt) or a mutant form (e.g., APPswe).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Western blotting reagents and equipment.

-

Antibodies specific for the N-terminus of APP (to detect sAPPα).

-

-

Procedure:

-

Culture the APP-expressing CHO cells in multi-well plates.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Collect the conditioned media and lyse the cells to obtain cell lysates.

-

Concentrate the conditioned media.

-

Separate the proteins in the concentrated media and cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody that specifically recognizes sAPPα.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Perform densitometric analysis of the sAPPα bands to quantify the effect of this compound on its secretion.

-

Normalize the sAPPα levels to a loading control from the cell lysates (e.g., β-actin or GAPDH) to account for any variations in cell number or protein loading.

-

Conclusion

This compound is a potent and selective inhibitor of TACE/ADAM17. Its primary mechanism of action involves the direct inhibition of this enzyme, leading to a significant reduction in the release of soluble TNF-α and the modulation of other TACE-dependent processes, including APP and Neuregulin-1 processing. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of the core mechanisms underlying the pharmacological effects of this compound, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. The neuregulin-I/ErbB signaling system in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression and function of Neuregulin 1 and its signaling system ERBB2/3 in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

BMS-561392: A Potent and Selective TACE/ADAM17 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key metalloproteinase responsible for the proteolytic processing and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor.[1] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a central mediator in numerous inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular potency, selectivity profile, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and oncology.

Chemical Properties

| Property | Value |

| Chemical Name | (2R)-2-((3R)-3-AMINO-3-(4-((2-METHYL-4-QUINOLINYL)METHOXY)PHENYL)-2-OXO-1-PYRROLIDINYL)-N-HYDROXY-4-METHYLPENTANAMIDE |

| Synonyms | DPC-333, BMS561392 |

| Molecular Formula | C27H32N4O4 |

| Molecular Weight | 476.57 g/mol |

| CAS Number | 611227-74-8 |

| SMILES | CC(C)C--INVALID-LINK--N1CC--INVALID-LINK--(N)c1ccc(cc1)OCc1cc(C)nc2ccccc12 |

Mechanism of Action

This compound functions as a competitive inhibitor of TACE/ADAM17. TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of various membrane-anchored proteins, a process known as "shedding".[1] The most prominent substrate of TACE is pro-TNF-α. Cleavage of pro-TNF-α by TACE releases the soluble, biologically active 17 kDa TNF-α cytokine.[2] Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on target cells, initiating a signaling cascade that leads to a pro-inflammatory response.

This compound binds to the active site of TACE, preventing the enzyme from processing pro-TNF-α and other substrates. This leads to a reduction in the levels of soluble TNF-α and a dampening of the inflammatory response.

Signaling Pathway

The following diagram illustrates the TACE-mediated shedding of TNF-α and the inhibitory action of this compound.

Caption: TACE/ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Quantitative Data

Biochemical Potency

| Enzyme | IC50 (nM) | Assay Type |

| TACE/ADAM17 | 0.20 | In vitro enzymatic assay |

Cellular Potency

| Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |

| Human Monocytes | LPS | TNF-α release | Not specified |

| THP-1 cells | LPS | TNF-α release | Not specified |

Selectivity Profile

This compound demonstrates high selectivity for TACE over other matrix metalloproteinases (MMPs).

| Protease | IC50 (nM) | Fold Selectivity vs. TACE |

| TACE (ADAM17) | 0.20 | - |

| MMP-1 (Collagenase-1) | >4,949 | >24,745 |

| MMP-2 (Gelatinase-A) | 3,333 | 16,665 |

| MMP-3 (Stromelysin-1) | 163 | 815 |

| MMP-8 (Collagenase-2) | 795 | 3,975 |

| MMP-9 (Gelatinase-B) | >2,128 | >10,640 |

| MMP-13 (Collagenase-3) | 16,083 | 80,415 |

| MMP-14 (MT1-MMP) | Not specified | Not specified |

Experimental Protocols

TACE/ADAM17 Enzymatic Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against TACE using a fluorogenic peptide substrate.

Workflow Diagram:

Caption: Workflow for the TACE/ADAM17 enzymatic inhibition assay.

Materials:

-

Recombinant human TACE/ADAM17

-

Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dpa is N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl)[3][4]

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

This compound

-

DMSO (for compound dilution)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add a solution of recombinant TACE to the wells of a black 96-well microplate.

-

Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dnp).[3]

-

Record fluorescence intensity over time (kinetic assay) or at a fixed time point (endpoint assay).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

TNF-α Release Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on TNF-α release from stimulated cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[5]

Workflow Diagram:

Caption: Workflow for the cellular TNF-α release inhibition assay.

Materials:

-

Human PBMCs or THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO

-

96-well cell culture plate

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed cells (e.g., THP-1 cells at 5x10^5 cells/ml) into a 96-well plate and allow them to adhere if necessary.[5]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound for a specified time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.[5] Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for an appropriate time (e.g., 4-24 hours) at 37°C.[5]

-

After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α sandwich ELISA kit according to the manufacturer's instructions. A general ELISA procedure is as follows: a. Coat a 96-well plate with a capture antibody specific for human TNF-α. b. Block non-specific binding sites. c. Add the collected cell culture supernatants and TNF-α standards to the wells. d. Add a biotinylated detection antibody specific for human TNF-α. e. Add streptavidin-HRP. f. Add TMB substrate and incubate until color develops. g. Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve from the TNF-α standards and use it to determine the concentration of TNF-α in the samples.

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE/ADAM17. Its ability to effectively block the release of soluble TNF-α makes it a valuable research tool for investigating the roles of TACE and TNF-α in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies involving this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. ADAM17 - Wikipedia [en.wikipedia.org]

- 2. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Function of BMS-561392: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also identified as ADAM17 (A Disintegrin and Metalloproteinase 17).[1][2][3] This enzyme plays a critical role in the proteolytic release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor. By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a key mediator in inflammatory processes. This targeted mechanism of action has positioned this compound as a compound of interest for the therapeutic intervention in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3] Furthermore, TACE is implicated in the ectodomain shedding of a variety of other cell surface proteins, including the Amyloid Precursor Protein (APP), making this compound a valuable tool for investigating cellular signaling pathways.

Core Mechanism of Action: TACE Inhibition

This compound exerts its biochemical function through direct inhibition of the catalytic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the cleavage of the extracellular domain of transmembrane proteins. The primary and most studied substrate of TACE is pro-TNF-α. Inhibition of TACE by this compound prevents the release of the soluble, biologically active 17-kDa sTNF-α from the 26-kDa membrane-bound pro-TNF-α. This action effectively dampens the downstream inflammatory signaling cascade initiated by TNF-α.

Quantitative Data: Potency and Selectivity

This compound is characterized by its high potency against TACE and significant selectivity over other matrix metalloproteinases (MMPs), which is a critical attribute for minimizing off-target effects.

| Target Enzyme | IC50 (nM) | Selectivity vs. TACE |

| TACE (ADAM17) | 0.20 | - |

| MMP-1 (Interstitial Collagenase) | > 4,949 | > 24,745-fold |

| MMP-2 (Gelatinase A) | 3,333 | 16,665-fold |

| MMP-3 (Stromelysin-1) | 163 | 815-fold |

| MMP-8 (Neutrophil Collagenase) | 795 | 3,975-fold |

| MMP-9 (Gelatinase B) | > 2,128 | > 10,640-fold |

| MMP-13 (Collagenase 3) | 16,083 | 80,415-fold |

Data compiled from publicly available research.[4]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on TACE directly impacts key signaling pathways involved in inflammation and neurobiology.

TNF-α Signaling Pathway

This compound blocks the initial step of the TNF-α signaling cascade by preventing the generation of soluble TNF-α. This, in turn, inhibits the activation of downstream pathways such as NF-κB and MAPK, which are responsible for the expression of numerous pro-inflammatory genes.

Caption: Inhibition of TNF-α processing by this compound.

Amyloid Precursor Protein (APP) Processing Pathway

TACE is one of the enzymes with α-secretase activity that cleaves APP within the amyloid-beta (Aβ) domain. This non-amyloidogenic processing pathway precludes the formation of Aβ peptides. Inhibition of TACE by this compound can therefore modulate this pathway.

Caption: Modulation of APP processing by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of this compound are outlined below.

In Vitro TACE Inhibition Assay (Fluorogenic Substrate)

This assay measures the direct inhibitory effect of this compound on TACE activity.

-

Objective: To determine the IC50 of this compound for TACE.

-

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant TACE, and assay buffer.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic TACE substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 490/520 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Measurement of Soluble TNF-α in Cell Culture Supernatants (ELISA)

This cell-based assay quantifies the effect of this compound on the production of soluble TNF-α.

-

Objective: To assess the cellular potency of this compound in inhibiting TNF-α release.

-

Materials:

-

A suitable cell line (e.g., LPS-stimulated human monocytes or macrophages)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-TNF-α expression and processing.

-

Incubate for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Perform a human TNF-α ELISA on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm.

-

Generate a standard curve using recombinant human TNF-α.

-

Calculate the concentration of TNF-α in each sample and determine the IC50 of this compound for TNF-α release.

-

Analysis of APP Processing by Western Blot

This assay is used to evaluate the impact of this compound on the α-secretase processing of APP.

-

Objective: To detect changes in the levels of sAPPα in response to this compound treatment.

-

Materials:

-

A cell line expressing human APP (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against the N-terminus of APP (to detect sAPPα)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture APP-expressing cells in the presence of various concentrations of this compound for 24-48 hours.

-

Collect the conditioned media and lyse the cells.

-

Concentrate the conditioned media.

-

Separate the proteins from the concentrated media by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against sAPPα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify the levels of sAPPα.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TACE/ADAM17. Its ability to block the production of soluble TNF-α underscores its potential as a therapeutic agent for inflammatory diseases. Moreover, its impact on the processing of other TACE substrates, such as APP, makes it an invaluable research tool for dissecting complex cellular signaling pathways. The provided data and protocols offer a comprehensive overview of the biochemical function of this compound for researchers in the fields of inflammation, neurobiology, and drug discovery.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

DPC-333: A Technical Guide to a Potent TACE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPC-333, also known as BMS-561392, is a potent and selective, orally bioavailable inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. Developed initially by DuPont Pharmaceuticals and later by Bristol-Myers Squibb, DPC-333 emerged as a promising therapeutic agent for inflammatory disorders, particularly rheumatoid arthritis. This document provides a comprehensive overview of the background, history, mechanism of action, and key preclinical and clinical data associated with DPC-333. Detailed methodologies for seminal experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug development.

Introduction and Background

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the pathophysiology of numerous inflammatory diseases. The biological activity of TNF-α is tightly regulated by its release from a membrane-bound precursor, pro-TNF-α. This cleavage is primarily mediated by the metalloproteinase TACE. Inhibition of TACE represents a compelling therapeutic strategy to modulate TNF-α activity and thereby ameliorate inflammatory processes. DPC-333 was developed as a small molecule inhibitor designed to selectively target TACE.

History:

-

Early 2000s: DPC-333 was developed by DuPont Pharmaceuticals as a potential treatment for inflammatory diseases.

-

Post-acquisition: Following the acquisition of DuPont Pharmaceuticals by Bristol-Myers Squibb, the compound was further investigated under the designation this compound.

-

Clinical Development: DPC-333 progressed to Phase II clinical trials for rheumatoid arthritis.

Mechanism of Action

DPC-333 is a potent and selective inhibitor of TACE (ADAM17).[1] TACE is a sheddase responsible for the proteolytic processing of the extracellular domain of membrane-bound pro-TNF-α, leading to the release of the soluble, biologically active 17 kDa TNF-α cytokine. By inhibiting TACE, DPC-333 blocks this cleavage event, resulting in a significant reduction of soluble TNF-α levels. This, in turn, mitigates the downstream inflammatory signaling cascades mediated by TNF-α.

The selectivity of DPC-333 for TACE over other matrix metalloproteinases (MMPs) is a key feature, potentially reducing the risk of off-target effects associated with broader-spectrum MMP inhibitors.[1]

Below is a diagram illustrating the signaling pathway affected by DPC-333.

Quantitative Data

The following tables summarize the key quantitative data reported for DPC-333.

Table 1: In Vitro Potency of DPC-333

| Parameter | Value | Species/System | Reference |

| Ki (TACE) | 0.3 nM | Recombinant Human TACE | [1] |

| IC50 | 17 - 100 nM | LPS-induced TNF-α production in blood | Rodent, Chimpanzee, Human |

| ex vivo IC50 | 55 nM | Suppression of TNF-α production | Chimpanzee |

| ex vivo IC50 | 113 nM | Suppression of TNF-α production | Human |

Table 2: In Vivo Efficacy of DPC-333

| Model | Species | Endpoint | ED50 / Effect | Reference |

| Bacterial Endotoxin-induced TNF-α release | Mouse | Inhibition of TNF-α | 6 mg/kg (oral) | [1] |

| DNFB-induced contact hypersensitivity | Mouse | Suppression of hypersensitivity | 10 mg/kg (oral) | [1] |

| Endotoxemia | Rodent | Inhibition of TNF-α production | 1.1 - 6.1 mg/kg (oral) | |

| Collagen Antibody-Induced Arthritis | Rat | Suppression of maximal response | ~50% at 5.5 mg/kg/day (oral) |

Table 3: Pharmacokinetic Parameters of DPC-333

| Species | Route | Bioavailability | t1/2 (hours) | CL (L/hr/kg) | Vss (L/kg) | Reference |

| Mouse | Oral | 11% | ~1 | 6.2 | 1.5 | |

| Rat | Oral | 17% | ~1 | 2.7 | 0.6 | |

| Chimpanzee | Oral | 17% | N/A | 0.4 | 0.6 | |

| Human | Oral | N/A | 3 - 6 | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for the key assays cited in the literature for DPC-333 are outlined below. While specific proprietary protocols were not publicly available, the following represent standard methodologies for these types of investigations.

TACE Inhibition Assay (General Protocol)

This assay is designed to measure the in vitro potency of a compound against TACE.

Methodology:

-

Reagents and Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl with ZnCl2 and a detergent)

-

DPC-333 (or other test compounds) serially diluted in DMSO

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add a small volume of the DPC-333 dilutions to the appropriate wells.

-

Add the recombinant TACE enzyme to all wells except the negative controls.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each concentration of DPC-333 is calculated relative to the uninhibited control.

-

The IC50 value is determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice (General Protocol)

This in vivo model is used to assess the ability of a compound to inhibit systemic TNF-α production.

Methodology:

-

Animals:

-

Male or female mice of a suitable strain (e.g., BALB/c or C57BL/6).

-

-

Procedure:

-

Animals are dosed orally with DPC-333 or vehicle at various time points before LPS challenge.

-

A solution of LPS from E. coli is administered via intraperitoneal (i.p.) injection.

-

At the time of peak TNF-α production (typically 1.5 to 2 hours post-LPS), blood is collected via cardiac puncture or another appropriate method.

-

Blood is allowed to clot, and serum is separated by centrifugation.

-

-

TNF-α Measurement:

-

Serum TNF-α levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percent inhibition of TNF-α production is calculated for each dose of DPC-333 compared to the vehicle-treated group.

-

The ED50 (the dose that produces 50% of the maximal inhibition) is determined by non-linear regression analysis.

-

Collagen Antibody-Induced Arthritis (CAIA) in Rats (General Protocol)

This is an animal model of rheumatoid arthritis used to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Methodology:

-

Animals:

-

Lewis rats or other susceptible strains.

-

-

Induction of Arthritis:

-

On day 0, rats are administered a cocktail of monoclonal antibodies against type II collagen intravenously.

-

On day 3, a low dose of LPS is administered intraperitoneally to synchronize and enhance the inflammatory response.

-

-

Treatment:

-

DPC-333 or vehicle is administered orally once daily, starting from a predetermined day relative to arthritis induction (e.g., day 0 for prophylactic treatment or after the onset of clinical signs for therapeutic treatment).

-

-

Assessment of Arthritis:

-

Animals are monitored daily for clinical signs of arthritis.

-

Arthritis severity is scored based on the degree of erythema and swelling in the paws.

-

Paw thickness can be measured using calipers.

-

At the end of the study, paws may be collected for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

-

Data Analysis:

-

The mean arthritis score and paw thickness are calculated for each treatment group over time.

-

The area under the curve (AUC) for the arthritis score can be calculated to represent the overall disease burden.

-

Statistical analysis is performed to compare the DPC-333 treated groups to the vehicle control group.

-

Conclusion

DPC-333 is a well-characterized, potent, and selective TACE inhibitor with demonstrated efficacy in preclinical models of inflammation and early clinical development for rheumatoid arthritis. Its mechanism of action, directly targeting the production of soluble TNF-α, provides a clear rationale for its therapeutic potential. The quantitative data from in vitro and in vivo studies, along with its oral bioavailability, underscore its drug-like properties. This technical guide consolidates the key information on DPC-333, offering a valuable resource for scientists and researchers engaged in the discovery and development of novel anti-inflammatory therapeutics. Further investigation into the clinical development and ultimate fate of DPC-333 may provide valuable insights for future drug development programs targeting TACE.

References

BMS-561392 role in TNF-alpha regulation

An In-depth Technical Guide on the Role of BMS-561392 in TNF-α Regulation

Introduction

This compound, also known as DPC-333, is a potent and highly selective synthetic organic compound developed as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE).[1][2][3] TACE, also known as ADAM17 (A Disintegrin and Metalloproteinase 17), is a critical enzyme in the inflammatory pathway responsible for the release of soluble TNF-α.[4][5] By targeting TACE, this compound was investigated for the potential treatment of chronic inflammatory diseases characterized by the overproduction of TNF-α, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).[1][2] Despite promising preclinical data and advancement into Phase II clinical trials, its development was ultimately discontinued.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: TACE Inhibition

TNF-α is a pleiotropic cytokine central to the inflammatory response. It is initially synthesized as a 26 kDa transmembrane precursor, pro-TNF-α.[7] The biological activity of TNF-α is primarily mediated by its soluble form, which is released from the cell surface through proteolytic cleavage. This cleavage is executed by the enzyme TACE (ADAM17).

This compound functions as a direct inhibitor of TACE. By binding to the enzyme's active site, it blocks the proteolytic processing of membrane-bound pro-TNF-α. This inhibition leads to a significant reduction in the levels of soluble, active TNF-α, thereby attenuating the downstream inflammatory cascade.[8] The high selectivity of this compound for TACE over other matrix metalloproteinases (MMPs) was a key feature of its design, aiming to minimize off-target effects.[2]

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound have been quantified in various assays. It exhibits nanomolar potency against TACE and significantly less activity against other related enzymes.

| Parameter | Target/System | Value | Reference |

| IC₅₀ | TACE (in vitro enzyme assay) | 0.20 nM | [2] |

| IC₅₀ | TNF-α Secretion (CHO cells) | 0.15 µM | [8] |

| IC₅₀ | sAPPα Secretion (CHO-APPwt cells) | 4.47 µM | [8] |

| Selectivity | TACE vs. other MMPs | >100-fold | [2] |

Experimental Protocols

The evaluation of this compound involved a range of in vitro and in vivo experimental models to determine its efficacy and mechanism.

In Vitro TACE Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on the TACE enzyme.

-

Methodology: A fluorogenic assay is typically used. Recombinant TACE is incubated with a synthetic peptide substrate containing a fluorophore and a quencher. Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The assay is performed with varying concentrations of this compound to determine the concentration that results in 50% inhibition of enzyme activity (IC₅₀).[9]

Cell-Based TNF-α Secretion Assay

-

Objective: To measure the effect of this compound on TNF-α release from cells.

-

Methodology: Chinese Hamster Ovary (CHO) cells engineered to express human pro-TNF-α were used.[8]

-

Cells are cultured and treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

After an incubation period (e.g., 24 hours), the cell culture media is collected.

-

The concentration of soluble TNF-α in the media is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

A dose-response curve is generated to calculate the IC₅₀ value for the inhibition of TNF-α secretion.[8]

-

In Vivo Animal Models

-

Objective: To assess the therapeutic efficacy of this compound in a disease-relevant animal model.

-

Model: Collagen-Induced Arthritis (CIA) in rats, a common model for rheumatoid arthritis.[6]

-

Methodology:

-

Arthritis is induced in rats by immunization with type II collagen.

-

Once signs of arthritis develop, animals are treated with this compound (e.g., 10.5 mg/kg, twice daily) or a control vehicle.

-

Clinical scores (e.g., paw swelling, inflammation) are monitored over the treatment period (e.g., 12 days).

-

The efficacy of this compound is determined by its ability to reduce the clinical scores compared to the control group.[6]

-

Preclinical and Clinical Development

In preclinical studies, this compound demonstrated efficacy in animal models of arthritis, where it was shown to be as effective as the TNF inhibitor etanercept in reducing clinical scores.[6] These promising results led to its advancement into human clinical trials.

Bristol-Myers Squibb initiated a Phase IIa trial for this compound in patients with rheumatoid arthritis by 2001 and later began investigations for its use in inflammatory bowel disease.[1] However, the clinical development program for this compound was subsequently discontinued. Reports suggest this was due to concerns over a mechanism-based liver toxicity and a lack of desired efficacy in clinical settings.[6]

Conclusion

This compound is a potent and selective inhibitor of TACE that effectively downregulates the production of soluble TNF-α. Its mechanism of action is well-defined, and its efficacy was demonstrated in relevant preclinical models of inflammatory disease. While it represented a promising orally available small-molecule alternative to biologic TNF inhibitors, challenges related to toxicity and clinical efficacy ultimately halted its development. The study of this compound has nonetheless provided valuable insights into the therapeutic potential and challenges of targeting the TACE enzyme for the treatment of chronic inflammatory disorders.

References

- 1. This compound. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Drug insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Insight: tumor necrosis factor-converting enzyme as a pharmaceutical target for rheumatoid arthritis - ProQuest [proquest.com]

- 7. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Pharmacology of BMS-561392: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-561392, also known as DPC-333, is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TACE is a critical enzyme in the inflammatory cascade, responsible for the shedding of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound effectively blocks the release of TNF-α, a key cytokine implicated in the pathogenesis of numerous inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, selectivity profile, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of TACE inhibitors.

Introduction

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory response. Dysregulated production of TNF-α is a hallmark of various autoimmune and inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the enzyme TACE (ADAM17). TACE cleaves the membrane-anchored precursor of TNF-α, liberating the soluble cytokine to interact with its receptors and elicit downstream inflammatory signaling.

This compound has been developed as a potent and selective inhibitor of TACE, with the therapeutic goal of attenuating excessive TNF-α production.[1] This document details the pharmacological properties of this compound, presenting key data in a structured format to serve as a valuable resource for researchers in the field of inflammation and drug discovery.

Mechanism of Action

This compound exerts its pharmacological effect through direct inhibition of the catalytic activity of TACE. By binding to the active site of the enzyme, it prevents the proteolytic cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α. This targeted mechanism of action offers the potential for a more specific anti-inflammatory effect compared to broader immunosuppressive agents.

Quantitative Data

The following tables summarize the in vitro inhibitory activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against TACE and other Metalloproteinases

| Enzyme Target | IC50 (nM) | Selectivity vs. TACE |

| TACE (ADAM17) | 0.20 [2] | - |

| MMP-1 (Interstitial Collagenase) | > 4,949[3] | > 24,745-fold |

| MMP-2 (Gelatinase A) | 3,333[3] | 16,665-fold |

| MMP-3 (Stromelysin-1) | 163[3] | 815-fold |

| MMP-8 (Neutrophil Collagenase) | 795[3] | 3,975-fold |

| MMP-9 (Gelatinase B) | > 2,128[3] | > 10,640-fold |

| MMP-13 (Collagenase 3) | 16,083[3] | 80,415-fold |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Species | Efficacy Endpoint | Effective Dose (ED50) |

| Lipopolysaccharide (LPS)-induced TNF-α production | Mouse | Inhibition of TNF-α release | 6 mg/kg[3] |

| Collagen Antibody-Induced Arthritis | Mouse | Prevention of joint destruction | Not explicitly defined as ED50, but effective[3] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) |

| Rat | Good[3] |

| Dog | 43%[3] |

Signaling Pathways

The inhibition of TACE by this compound has significant downstream effects on multiple signaling pathways. TACE is a key sheddase for a variety of cell surface proteins in addition to pro-TNF-α, including ligands for the Epidermal Growth Factor Receptor (EGFR) and the Notch receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of this compound.

TACE Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against TACE using a FRET-based assay.

Workflow Diagram:

Methodology:

-

Reagents and Materials:

-

Recombinant human TACE (catalytic domain)

-

FRET peptide substrate containing a TACE cleavage site flanked by a fluorophore and a quencher.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

-

This compound, dissolved in DMSO to create a stock solution and serially diluted.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 96-well plate, add 50 µL of the this compound dilution or vehicle (DMSO in assay buffer).

-

Add 25 µL of recombinant TACE solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET peptide substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Cellular Assay for TNF-α Secretion (LPS-stimulated RAW 264.7 Macrophages)

This protocol describes a general method to evaluate the effect of this compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[4]

-

-

Treatment and Stimulation:

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle.

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[4]

-

-

Sample Collection and Analysis:

-

Incubate the cells for 4-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of TNF-α secretion.

-

In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis in Mice)

This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse model of collagen-induced arthritis (CIA).

Methodology:

-

Induction of Arthritis:

-

Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

-

Administer a booster immunization 21 days after the primary immunization.

-

-

Treatment:

-

Once clinical signs of arthritis appear, begin treatment with this compound or vehicle.

-

A reported effective dose for a related endpoint is an ED50 of 6 mg/kg for inhibiting LPS-induced TNF-α production in mice, which can serve as a starting point for dose-ranging studies in the CIA model.[3] The route of administration would typically be oral gavage.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the incidence and severity of arthritis using a clinical scoring system (e.g., based on paw swelling and erythema).

-

Measure paw thickness using calipers.

-

-

Histological Analysis:

-

At the end of the study, sacrifice the mice and collect the joints.

-

Process the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis:

-

Compare the clinical scores, paw swelling, and histological parameters between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

-

Conclusion

This compound is a potent and selective inhibitor of TACE with demonstrated in vitro and in vivo activity. Its ability to block the production of the pro-inflammatory cytokine TNF-α makes it a compelling candidate for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other TACE inhibitors. The detailed methodologies and signaling pathway diagrams offer valuable tools for scientists and researchers dedicated to advancing the field of anti-inflammatory drug discovery.

References

Methodological & Application

Application Notes and Protocols for BMS-561392 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. Overproduction of soluble TNF-α is a key driver of inflammation in various autoimmune diseases. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, making it a promising therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. This document provides a summary of in vivo data and detailed protocols for preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic and efficacy data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Cell Line |

| TACE IC₅₀ | 0.20 nM | In vitro enzyme assay |

| TNF-α Production IC₅₀ (ex vivo) | 17 - 100 nM | Rodent, Chimpanzee, Human whole blood |